- Fused tricyclic imidazole derivatives as modulators of TNF activity and their preparation, World Intellectual Property Organization, , ,
Cas no 944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine)
944401-69-8 structure
Product Name:5-bromo-4-fluoro-pyridin-2-amine
Numero CAS:944401-69-8
MF:C5H4BrFN2
MW:191.001063346863
MDL:MFCD16658678
CID:1038596
PubChem ID:57917407
Update Time:2024-10-25
5-bromo-4-fluoro-pyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Bromo-4-fluoropyridin-2-amine
- 5-Bromo-4-fluoro-2-pyridinamine
- C5H4BrFN2
- 5-Bromo-4-fluoro-2-pyridinamine (ACI)
- 2-Amino-4-fluoro-5-bromopyridine
- 2-Amino-5-bromo-4-fluoropyridine
- 5-bromo-4-fluoro-pyridin-2-amine
-
- MDL: MFCD16658678
- Inchi: 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
- Chiave InChI: GGHBRLQYBZMEPV-UHFFFAOYSA-N
- Sorrisi: BrC1=CN=C(C=C1F)N
Proprietà calcolate
- Massa esatta: 189.95400
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
Proprietà sperimentali
- Densità: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 233.6±35.0 ºC (760 Torr),
- Punto di infiammabilità: 95.1±25.9 ºC,
- Solubilità: Leggermente solubile (3,1 g/l) (25°C),
- PSA: 39.64000
- LogP: 1.49550
5-bromo-4-fluoro-pyridin-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016778-5g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 5g |
$360.15 | 2023-08-31 | |
| Alichem | A029016778-10g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 10g |
$576.30 | 2023-08-31 | |
| Alichem | A029016778-25g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 25g |
$1065.60 | 2023-08-31 | |
| TRC | B804203-50mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804203-100mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804203-500mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 500mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848369-1g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 98% | 1g |
651.60 | 2021-05-17 | |
| Matrix Scientific | 119828-250mg |
5-Bromo-4-fluoropyridin-2-amine, 95+% |
944401-69-8 | 95+% | 250mg |
$98.00 | 2023-09-07 | |
| Matrix Scientific | 119828-1g |
5-Bromo-4-fluoropyridin-2-amine, 95+% |
944401-69-8 | 95+% | 1g |
$245.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI419-250mg |
5-bromo-4-fluoro-pyridin-2-amine |
944401-69-8 | 98% | 250mg |
210CNY | 2021-05-08 |
5-bromo-4-fluoro-pyridin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 10 °C; 3 h, rt
Riferimento
- Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines, ACS Medicinal Chemistry Letters, 2018, 9(7), 719-724
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Riferimento
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Riferimento
- Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 8 h, 25 °C
Riferimento
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions, Journal of Organic Chemistry, 2021, 86(22), 16144-16150
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Riferimento
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine , N-Bromosuccinimide Solvents: Acetonitrile ; overnight, 25 °C; overnight, 25 °C
Riferimento
- Preparation of pyridinone and pyrimidinone derivatives as RET kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Riferimento
- Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt; rt → 0 °C; 1 h, rt
Riferimento
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 16 h, 25 °C
Riferimento
- Electrochemical synthesis method of bromopyridine derivatives, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Riferimento
- Preparation of oxodihydropyridinyloxycyclohexane derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Riferimento
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Riferimento
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Dimethyl sulfoxide ; 2 h, 180 °C
Riferimento
- Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, 25 °C
Riferimento
- Preparation of pyridino[1,2-a]pyrimidones as mTOR/PI3K inhibitors, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 60 min, rt
Riferimento
- Preparation of biaryl compounds as modulators of KIT, CSF-1R and/or FLT3 kinase, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
Riferimento
- (Aminoheteroaryl)benzamides as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
5-bromo-4-fluoro-pyridin-2-amine Raw materials
5-bromo-4-fluoro-pyridin-2-amine Preparation Products
5-bromo-4-fluoro-pyridin-2-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Numero d'ordine:A859422
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:18
Prezzo ($):355.0/1171.0
Email:sales@amadischem.com
5-bromo-4-fluoro-pyridin-2-amine Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine) Prodotti correlati
- 1938129-38-4(6-Bromo-7-fluoroisoquinolin-1-amine)
- 1820604-11-2(3,5-Dibromo-4-fluoro-2-pyridinamine)
- 2225879-49-0(5-Bromo-6-fluoroisoquinolin-3-amine)
- 1417407-29-4(3-Bromo-4-fluoropyridin-2-amine)
- 2143040-28-0(6-bromo-7-fluoro-isoquinolin-3-amine)
- 1185767-18-3(5-Bromo-4-fluoropyridin-2-amine hydrochloride)
- 2225879-25-2(7-bromo-6-fluoro-isoquinolin-3-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):355.0/1171.0